N'-Nitrosonornicotine-5-carboxylic Acid

Description

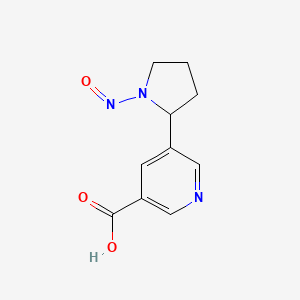

Structure

3D Structure

Properties

IUPAC Name |

5-(1-nitrosopyrrolidin-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-13(9)12-16/h4-6,9H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWMJVSDDYACRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209006 | |

| Record name | 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-27-3 | |

| Record name | 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways of Formation and Environmental Biotransformation

In Vitro and In Vivo Biotransformation Routes

The biotransformation of NNN is a critical area of study due to its role in carcinogenesis. The metabolic fate of NNN involves several enzymatic and non-enzymatic pathways that have been characterized in both laboratory settings (in vitro) and within living organisms (in vivo).

The primary enzymatic pathway for the metabolism of NNN is through oxidation by Cytochrome P450 (CYP450) enzymes. wikipedia.orgnih.gov This process, known as α-hydroxylation, occurs at two main positions on the pyrrolidine (B122466) ring of the NNN molecule: the 2'-carbon and the 5'-carbon. nih.govnih.gov

5'-Hydroxylation of NNN, catalyzed by CYP450 enzymes, is a key step leading to the formation of N'-Nitrosonornicotine-5'-carboxylic Acid. nih.gov This initial hydroxylation event results in an unstable intermediate, 5'-hydroxy-NNN. This intermediate can undergo spontaneous ring-opening to form a diazohydroxide, which is a reactive electrophile. nih.gov The subsequent metabolism of these intermediates leads to various urinary metabolites. In studies with F-344 rats, the major urinary metabolite resulting from the 5'-hydroxylation pathway was identified as 4-hydroxy-4-(3-pyridyl)butyric acid. nih.gov This metabolite is considered a reliable indicator of in vivo 5'-hydroxylation of NNN. nih.gov Research suggests that 5'-hydroxylation is a significant activation pathway in human enzyme systems. nih.gov

The ratio of 2'-hydroxylation to 5'-hydroxylation can vary between species and tissues. For instance, 2'-hydroxylation appears to be more prevalent in humans, while 5'-hydroxylation is more common in non-primate animals. wikipedia.org In cultured F-344 rat esophagus, the ratio of metabolites from 2'-hydroxylation to those from 5'-hydroxylation was found to be greater than one, indicating a preference for 2'-hydroxylation in that specific tissue. nih.gov Conversely, in cultured Syrian golden hamster esophagus, this ratio was less than one, suggesting a preference for 5'-hydroxylation. nih.gov

| Hydroxylation Position | Initial Intermediate | Key Resulting Metabolite | Significance |

|---|---|---|---|

| 5'-Position | 5'-hydroxy-NNN | 4-hydroxy-4-(3-pyridyl)butyric acid | Indicator of the 5'-hydroxylation pathway. nih.gov |

| 2'-Position | 2'-hydroxy-NNN | 4-oxo-4-(3-pyridyl)butyric acid | Indicator of the 2'-hydroxylation pathway. nih.gov |

The initial formation of NNN itself occurs through a non-enzymatic process. researchgate.net NNN is produced by the nitrosation of nornicotine (B190312), which happens during the curing, aging, processing, and smoking of tobacco. wikipedia.org This reaction can also occur under acidic conditions, such as those found in the stomach, from the combination of dietary or endogenous nitrates and nornicotine. wikipedia.org The process involves the formation of a nitrosonium group from nitrous acid, which then reacts with the secondary amine group of nornicotine. wikipedia.org There is also evidence for the endogenous formation of NNN in some long-term nicotine (B1678760) patch users, where nornicotine, a metabolite of nicotine, can be nitrosated. dfg.de

Precursor Compounds and Reaction Environment Characterization

The direct precursor to NNN is nornicotine. wikipedia.org Nornicotine is an alkaloid found in tobacco and is also a metabolite of nicotine. wikipedia.org The conversion of nicotine to nornicotine is catalyzed by nicotine N-demethylase, an enzyme present in the tobacco plant. wikipedia.org

The formation of NNN from nornicotine is significantly influenced by the reaction environment. The nitrosation process is favored in acidic conditions, which facilitate the formation of the nitrosating agent, nitrous acid, from nitrites. wikipedia.org Such conditions are present during tobacco curing and within the mammalian stomach. wikipedia.org The presence of nitrate-reducing microorganisms during tobacco processing can also contribute to the formation of nitrites, which are essential for the nitrosation of nornicotine. nih.gov

Interrelationship with N'-Nitrosonornicotine (NNN) Metabolic Cascades

The formation of N'-Nitrosonornicotine-5'-carboxylic Acid is an integral part of the broader metabolic cascade of NNN. As detailed, the metabolism of NNN branches into two primary α-hydroxylation pathways. The 5'-hydroxylation pathway directly leads to the formation of intermediates that are ultimately converted to 4-hydroxy-4-(3-pyridyl)butyric acid, which is functionally N'-Nitrosonornicotine-5'-carboxylic Acid.

Comprehensive Metabolic Investigations and Enzymological Dynamics

Enzymatic Systems Implicated in Compound Biotransformation

The metabolic activation of carcinogenic nitrosamines is predominantly initiated by cytochrome P450 (CYP) enzymes. nih.gov These enzymes catalyze oxidative reactions that are often the rate-limiting step in the toxification pathway.

The metabolic activation of N'-Nitrosonornicotine (NNN) and the related compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) is necessary for their carcinogenicity and is primarily mediated by cytochrome P450 enzymes. nih.gov Specifically, CYP2A6, found mainly in the liver, and CYP2A13, located in the respiratory tract, are key players in the α-hydroxylation of these tobacco-specific nitrosamines. nih.govnih.gov This enzymatic hydroxylation is considered the crucial activation pathway. nih.gov

CYP2A6 is the principal enzyme for nicotine (B1678760) metabolism in most smokers and also catalyzes the α-hydroxylation-mediated bioactivation of NNK and its metabolite NNAL. nih.gov While CYP2A13 is a more efficient catalyst for NNK α-hydroxylation than CYP2A6, it is less abundant in the liver. nih.gov Nevertheless, studies with human liver microsomes show that up to 70% of NNK α-hydroxylation can be inhibited by CYP2A6 antibodies, highlighting its significant role. nih.gov The process of α-hydroxylation involves adding a hydroxy group to the carbon atom adjacent to the N-nitroso group, which initiates a series of transformations leading to DNA-reactive species. nih.govnih.govwikipedia.org For NNN, this can occur at either the 2' or 5' carbon of the pyrrolidine (B122466) ring. wikipedia.orgnih.gov

The catalytic activity and product distribution can differ between these closely related enzymes. For instance, while CYP2A6 and CYP2A13 produce a similar distribution of metabolites from NNK, their catalytic efficiencies vary. nih.gov Research has demonstrated that various P450 2A enzymes can catalyze the 5'-hydroxylation of both (R)- and (S)-NNN. nih.gov

| Enzyme | Substrate | Hydroxylation Position | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) |

|---|---|---|---|---|---|

| P450 2A6 | (R)-NNN | 5' | 69 ± 11 | 1.4 ± 0.1 | 0.02 |

| (S)-NNN | 5' | 1.8 ± 0.3 | 3.3 ± 0.1 | 1.8 | |

| (R)-NNN | 2' | Not Observed | - | - | |

| P450 2A13 | (R)-NNN | 5' | 2.4 ± 0.2 | 1.1 ± 0.1 | 0.46 |

| (S)-NNN | 5' | 0.92 ± 0.08 | 1.9 ± 0.1 | 2.1 | |

| (R)-NNN | 2' | 0.73 ± 0.14 | 0.17 ± 0.01 | 0.23 | |

| (S)-NNN | 2' | Not Observed | - | - |

Data adapted from studies on P450-catalyzed metabolic activation of NNN enantiomers. nih.gov

The metabolism of NNN and its related compounds exhibits significant stereoselectivity. NNN exists as two enantiomers, (S)-NNN and (R)-NNN, and their metabolic fates differ. nih.gov (S)-NNN is a potent oral cavity carcinogen in rats, whereas (R)-NNN shows weaker activity. nih.gov This difference is attributed to the stereoselective action of CYP enzymes. For example, P450 2A enzymes catalyze the 5'-hydroxylation of both (R)- and (S)-NNN, but 2'-hydroxylation is observed only for the (R)-NNN enantiomer (with the exception of CYP2A6). nih.gov No 2'-hydroxylation of (S)-NNN was detected in these studies. nih.govcapes.gov.br In rat esophagus, a target organ for NNN carcinogenicity, there is a unique preference for 2'-hydroxylation over 5'-hydroxylation, suggesting this pathway is key to its organ-specific metabolic activation. nih.gov

Stereochemistry is also critical in the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a metabolite of NNK. acs.org NNAL has a chiral center, resulting in (S)-NNAL and (R)-NNAL enantiomers. mdpi.com In human tissues, the formation of NNAL from NNK predominantly yields the (S)-enantiomer. mdpi.com (S)-NNAL is also more carcinogenic in mice than its (R)-counterpart and exhibits higher stereoselective tissue retention. acs.orgacs.org The detoxification of NNAL via glucuronidation is also stereoselective, with different UGT enzymes showing preferences for specific enantiomers. acs.org

The chirality of metabolites can be a distinguishing factor. For instance, the metabolism of NNK in rats mainly produces (S)-hydroxy acid, while nicotine metabolism yields predominantly (R)-hydroxy acid. umn.edu This stereochemical difference allows for the potential to distinguish the metabolic pathways of nitrosamines from the much more abundant nicotine. umn.edu

Intermediate Metabolite Characterization and Reaction Kinetics

The enzymatic hydroxylation of nitrosamines produces highly reactive and unstable intermediates that are central to their mechanism of action.

The established mechanism of metabolic activation for nitrosamines like NNN and NNK begins with α-hydroxylation by CYP enzymes. nih.govacs.org This reaction forms α-hydroxynitrosamines, which are highly unstable intermediates. nih.govnih.gov These compounds have very short half-lives, on the order of seconds. nih.gov

These α-hydroxynitrosamines spontaneously decompose to yield diazohydroxides. nih.govnih.govnih.gov For example, 2'-hydroxylation of NNN leads to the formation of pyridyloxobutyl (POB) diazohydroxide. nih.gov These diazohydroxides are also unstable and can undergo further reactions. nih.gov A primary fate is the formation of highly electrophilic alkyldiazonium ions, such as the methyldiazonium ion or the POB diazonium ion. nih.govmdpi.comnih.gov These diazonium ions are potent alkylating agents that can covalently bind to DNA, forming adducts that are considered critical lesions in the initiation of cancer. nih.govacs.orgnih.gov Alternatively, the diazohydroxides can react with water (hydrolyze) to form various alcohol and aldehyde metabolites that are typically excreted in the urine. nih.govnih.gov

Recent research has explored an alternative metabolic pathway involving the further oxidation of the unstable α-hydroxynitrosamine intermediates before they are released from the enzyme active site. nih.govnih.gov This processive oxidation could convert the α-hydroxynitrosamines into corresponding nitrosamides. nih.gov Nitrosamides are also direct DNA alkylating agents but are generally more stable than α-hydroxynitrosamines, with half-lives on the scale of minutes. nih.govnih.gov This increased stability might allow them to travel further within the cell before reacting with macromolecules like DNA. nih.gov

Studies using in vitro P450 systems have provided evidence for this novel pathway. nih.gov The incubation of NNN with a human CYP2A6 system resulted in the low-level formation of the nitrosamide N'-nitrosonorcotinine (NNC). nih.govnih.gov Similarly, the incubation of NNK with CYP2A13 produced a small amount of the nitrosamide 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanedione (CH₂-oxo-NNK). nih.gov These findings represent the first report of a CYP-mediated conversion of nitrosamines to nitrosamides, suggesting a new dimension to nitrosamine (B1359907) metabolism that warrants further investigation. nih.govnih.gov

The metabolic pathways originating from α-hydroxylation of NNN and NNK ultimately lead to the formation of stable, excretable end-products, including carboxylic acids. mdpi.com Two major urinary metabolites resulting from these pathways are 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). mdpi.comumn.edunih.gov

In studies with F344 rats, keto acid was the major ultimate metabolite of NNK, accounting for 38% of the dose, followed by hydroxy acid at 14%. mdpi.com In smokers, keto acid and hydroxy acid are also principal end metabolites of NNK found in urine. mdpi.com Similarly, the metabolism of NNN in cultured rat esophagus produces 4-oxo-4-(3-pyridyl)butyric acid (a keto acid) from 2'-hydroxylation and 4-hydroxy-4-(3-pyridyl)-butyric acid (a hydroxy acid) from 5'-hydroxylation. nih.gov The presence of these carboxylic acid metabolites in urine makes them potential biomarkers for the metabolic activation of NNN and NNK. nih.gov However, a significant challenge is that both keto acid and hydroxy acid are also minor metabolites of nicotine. umn.edunih.gov Given that nicotine levels in tobacco products are thousands of times higher than those of NNN and NNK, the majority of these acid metabolites in the urine of tobacco users originates from nicotine. nih.gov

| Parent Compound | Metabolite | Metabolite Type | Significance |

|---|---|---|---|

| NNK | 4-oxo-4-(3-pyridyl)butanoic acid | Keto Acid | Major end-product of α-hydroxylation. mdpi.com |

| 4-hydroxy-4-(3-pyridyl)butanoic acid | Hydroxy Acid | Major end-product of α-hydroxylation. mdpi.com | |

| NNN | 4-oxo-4-(3-pyridyl)butyric acid | Keto Acid | Formed from 2'-hydroxylation pathway. nih.gov |

| 4-hydroxy-4-(3-pyridyl)-butyric acid | Hydroxy Acid | Formed from 5'-hydroxylation pathway. nih.gov |

Based on a review of scientific literature, there appears to be a discrepancy between the specified chemical compound, N'-Nitrosonornicotine-5-carboxylic Acid , and the requested article outline. The detailed research topics in the outline, such as the formation of Pyridyloxobutyl (POB)-DNA adducts and Pyridyl-N-pyrrolidinyl (py-py)-DNA adducts, are well-documented consequences of the metabolic activation of a different, but related, tobacco-specific nitrosamine: N'-Nitrosonornicotine (NNN) . nih.govnih.govnih.govnih.govresearcher.life

The metabolic pathways described—cytochrome P450-catalyzed 2'- and 5'-hydroxylation—and the resultant DNA and protein adducts are characteristic of NNN. nih.govnih.govnih.gov Extensive searches did not yield information linking this compound to these specific molecular interactions and adduct formation mechanisms.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline. The content of the outline explicitly details the adductomics research of N'-Nitrosonornicotine (NNN).

Molecular Interactions and Adductomics Research

Cellular Defense and Repair Mechanisms Against Macromolecular Adducts

The formation of macromolecular adducts by reactive metabolites of xenobiotics like N'-Nitrosonornicotine (NNN) poses a significant threat to cellular integrity and genomic stability. In response, cells have evolved a sophisticated network of defense and repair mechanisms to counteract this damage. These systems work to neutralize reactive molecules, remove adducts from DNA, and restore the original molecular structure, thereby mitigating the risk of mutations and carcinogenesis. The metabolic pathway leading to the formation of N'-Nitrosonornicotine-5-carboxylic Acid is itself a crucial component of this defense, representing a detoxification route that converts the parent compound into a more water-soluble and excretable form, thus preventing its conversion into more reactive, DNA-damaging species.

DNA Repair Pathways (e.g., O6-methylguanine-DNA methyltransferase activity)

Once DNA adducts are formed from the reactive metabolites of compounds like NNN, a variety of DNA repair pathways are activated to remove the damage. The specific pathway employed depends on the type of adduct formed. For the types of alkylating damage caused by NNN metabolites, several key repair mechanisms are particularly important.

One of the most critical defense mechanisms against the mutagenic effects of alkylating agents is the direct reversal of DNA damage by O6-methylguanine-DNA methyltransferase (MGMT). This "suicide" enzyme specifically targets O6-alkylguanine adducts, which are highly mutagenic lesions that can be formed by the metabolic activation of N-nitroso compounds. nih.gov MGMT directly transfers the alkyl group from the guanine (B1146940) base in DNA to a cysteine residue within its own active site. This action restores the guanine to its correct structure in a single step but also irreversibly inactivates the MGMT protein. Due to its direct damage reversal mechanism, MGMT is a crucial barrier to the mutagenic and carcinogenic effects of N-nitroso compounds. nih.gov

In addition to direct reversal by MGMT, other repair pathways contribute to the removal of a broader range of adducts. The Nucleotide Excision Repair (NER) pathway is responsible for repairing bulky, helix-distorting DNA lesions. While some adducts formed from NNN metabolites may be substrates for NER, this pathway is generally more active against larger adducts than the small alkyl groups repaired by MGMT.

The Base Excision Repair (BER) pathway is another fundamental mechanism that deals with smaller DNA lesions, such as those caused by oxidation and alkylation. BER is initiated by DNA glycosylases that recognize and remove the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by other enzymes to restore the correct nucleotide sequence.

The interplay of these repair pathways is essential for maintaining genomic stability in the face of exposure to DNA-damaging agents. The efficiency and capacity of these repair systems can vary between individuals and tissues, influencing susceptibility to the carcinogenic effects of compounds like NNN.

Table 1: Key DNA Repair Mechanisms in Response to NNN-Induced Damage

| Repair Pathway | Key Enzyme(s) | Type of Damage Repaired | Mechanism of Action |

| Direct Reversal | O6-methylguanine-DNA methyltransferase (MGMT) | O6-alkylguanine adducts | Direct transfer of the alkyl group from guanine to the MGMT protein, restoring the original DNA structure. |

| Nucleotide Excision Repair (NER) | Xeroderma pigmentosum (XP) proteins, DNA polymerases, DNA ligase | Bulky, helix-distorting adducts | A segment of DNA containing the lesion is excised and replaced with a newly synthesized, correct sequence. |

| Base Excision Repair (BER) | DNA glycosylases, AP endonuclease, DNA polymerases, DNA ligase | Small, non-helix-distorting base lesions (e.g., oxidized or alkylated bases) | The damaged base is removed, and the resulting gap is filled by synthesizing a new nucleotide and ligating it into the DNA backbone. |

Advanced Analytical Methodologies for Compound Detection and Quantification

Chromatographic and Spectrometric Techniques for Isolation and Identification

The combination of chromatographic separation with mass spectrometric detection is the gold standard for the analysis of TSNAs, offering high selectivity and sensitivity. chromatographyonline.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the determination of NNN and its analogues. canada.ca This approach involves separating the analyte from other matrix components using a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column. chromatographyonline.comcanada.ca The separated compounds are then ionized, commonly using positive mode electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. canada.ca

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the target analyte. canada.canih.gov For NNN, a common transition is m/z 178 → m/z 148, corresponding to the protonated molecule and its subsequent loss of a nitroso group. nih.gov Using multiple MRM transitions for a single analyte further enhances the accuracy and reliability of identification. chromatographyonline.com

For metabolic studies, high-resolution mass spectrometry (HRMS) coupled with nano-electrospray ionization (LC-NSI-HRMS/MS) has been utilized. This technique was instrumental in monitoring the formation of novel NNN metabolites, such as N'-nitrosonorcotinine (NNC), within in vitro cytochrome P450 enzyme systems. nih.gov

While less common than LC-MS for TSNAs, Gas Chromatography-Mass Spectrometry (GC-MS) is another viable analytical technique. Older methods sometimes utilized GC coupled with a Thermal Energy Analyzer (GC-TEA), a detector highly specific for nitroso groups. nih.govnih.gov Modern GC-MS methods, often operating in negative chemical ionization (NCI) mode, can also be used for quantification. nih.gov A significant consideration for GC-based analysis of compounds like NNN is that they may require a time-consuming derivatization step to improve their volatility and chromatographic behavior.

Method Development and Validation Protocols for Trace Analysis

The development and validation of analytical methods are critical to ensure accurate and reliable quantification, especially at the low concentrations typical for TSNAs. nih.govnih.gov Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), outline key validation characteristics including accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. nih.gov

A cornerstone of quantitative accuracy is the use of stable isotope-labeled internal standards. chromatographyonline.com For NNN analysis, compounds like [¹³C₆]NNN or [d₄]NNN are spiked into samples at a known concentration before extraction. canada.cafda.gov This corrects for variations in sample preparation and instrument response.

Calibration standards are typically prepared by making serial dilutions of a certified reference standard stock solution. fda.govresearchgate.net A multi-point calibration curve, often with at least five concentration levels, is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. fda.gov This curve is then used to calculate the concentration of the analyte in unknown samples. canada.ca

Method sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov For NNN, highly sensitive LC-MS/MS methods have achieved LOQs in the low nanogram per gram (ng/g) range in tobacco and femtomole per milliliter (fmol/mL) in biological fluids. fda.govnih.gov

Linearity is assessed to confirm that the instrument response is proportional to the analyte concentration across a specified range. fda.gov This is evaluated using the correlation coefficient (r²) of the calibration curve, with a value of ≥ 0.995 generally considered acceptable. fda.gov

Table 1: Example Method Validation Parameters for NNN Analysis using LC-MS/MS

| Parameter | Finding | Source |

| Linearity Range | 0.01 to 100 ng/mL | chromatographyonline.com |

| Correlation Coefficient (r²) | ≥ 0.995 | chromatographyonline.comfda.gov |

| Limit of Quantification (LOQ) | 0.005 mg/kg (in insect larvae) | nih.gov |

| Limit of Quantification (LOQ) | 2 pg/mL (in human urine) | oup.com |

| Precision (%RSD) | ≤ 8% RSD (in reference tobacco products) | fda.gov |

| Accuracy (% Recovery) | 82.3% to 120% (in spiked tobacco samples) | chromatographyonline.com |

| Accuracy (% Recovery) | 85% to 115% (required for matrix spikes) | fda.gov |

This interactive table summarizes key validation metrics reported for the analysis of the parent compound NNN, which serve as a benchmark for methods targeting its carboxylic acid derivative.

Application in Complex Biological Matrices (e.g., Tissue Homogenates, Enzyme Systems)

The validated analytical methods are frequently applied to quantify TSNAs in diverse and complex biological matrices. The sample preparation step is crucial for removing interfering substances and concentrating the analyte. Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), or disposable pipette extraction (DPX). nih.govrsc.org

Tissue Homogenates and Whole Tobacco: Methods have been validated for analyzing NNN in various tobacco products, which involves extracting the analyte from the ground and homogenized plant matrix using an aqueous buffer like ammonium (B1175870) acetate. canada.cafda.gov

Enzyme Systems: LC-MS techniques have been successfully used to study the metabolism of NNN in vitro. These studies monitor the formation of metabolites in incubations with cytochrome P450 (CYP450) enzymes, providing insight into the pathways of metabolic activation. nih.govnih.gov

Biological Fluids and Tissues: Highly sensitive methods have enabled the quantification of NNN and its metabolites in rabbit blood, human urine, and even human toenails. nih.govoup.comnih.gov Analysis in these matrices provides critical data on human exposure and carcinogen metabolism. nih.gov For instance, a study of NNN and its metabolites in rabbit blood established an elimination half-life and identified the major metabolic pathways. nih.gov

In Vitro Research Models and Computational Approaches in Mechanistic Studies

Cell-Free Enzyme Systems and Recombinant Enzyme Studies

The initial and rate-limiting step in the metabolic activation of NNN, which leads to the formation of intermediates that can be oxidized to N'-Nitrosonornicotine-5-carboxylic Acid, is catalyzed by cytochrome P450 (CYP450) enzymes. mdpi.comnih.gov Cell-free and recombinant enzyme systems are crucial for isolating and characterizing these specific enzymatic reactions without the complexity of a whole-cell environment.

Studies have demonstrated that the metabolic activation of NNN is primarily initiated by CYP450-mediated α-hydroxylation at either the 2'- or 5'-positions of the pyrrolidine (B122466) ring. nih.govnih.govresearchgate.net The 5'-hydroxylation pathway is the direct precursor route to the formation of this compound. Research utilizing specific CYP450 isozymes has been conducted to understand their catalytic efficiency and stereoselectivity. For instance, rat CYP450 2A3 is a known enzyme studied for its role in NNN metabolic activation. mdpi.comnih.gov Such cell-free systems, often using recombinant enzymes expressed in host systems like bacteria or insect cells, enable detailed kinetic analysis (e.g., Kcat/KM) and help identify which specific P450 enzymes are most efficient at catalyzing the 5'-hydroxylation of NNN, the necessary first step in the formation of its carboxylic acid derivative. mdpi.com

Cell Culture Systems for Metabolic and Interaction Investigations (e.g., Human Hepatocytes, Liver S9 Fractions, Rat Hepatocytes)

To understand the metabolism of NNN in a more biologically complete setting, researchers employ cell culture systems and subcellular fractions. These models, which include primary hepatocytes and liver S9 fractions from both human and rat sources, contain a broader complement of Phase I and Phase II metabolic enzymes compared to isolated enzyme systems. nih.gov

Investigations using cultured F-344 rat esophagus and liver slices have been instrumental in identifying the products of NNN's metabolic pathways. nih.gov In these systems, the major pathway of metabolism is α-hydroxylation, which leads to electrophilic diazohydroxides. nih.gov Metabolites resulting from 5'-hydroxylation, such as 4-hydroxy-4-(3-pyridyl)-butyric acid, have been identified, confirming the activity of this pathway in situ. nih.gov While liver S9 fractions contain both microsomal (e.g., CYP450s) and cytosolic enzymes, making them more metabolically comprehensive than microsomes alone, hepatocytes are considered the gold standard as they offer a full complement of metabolic enzymes within an intact cellular structure. nih.gov These systems are used to study the rates of formation of different metabolites and to observe the balance between activating (e.g., 5'-hydroxylation) and detoxifying pathways.

One study on cultured rat esophagus demonstrated that the ratio of metabolites from 2'-hydroxylation to those from 5'-hydroxylation was approximately 3.1 after 48 hours, whereas in rat liver slices, this ratio was 1.4, indicating tissue-specific differences in metabolic preference. nih.gov

Computational Chemistry and Molecular Modeling for Reaction Pathway Elucidation

Computational methods provide profound insights into the molecular-level details of the enzymatic reactions that initiate the formation of this compound's precursors.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of NNN metabolism, DFT calculations have been performed to explore the 5'-hydroxylation reaction catalyzed by CYP450 enzymes. mdpi.comnih.govresearchgate.net These studies model the reaction as a two-step process involving hydrogen abstraction followed by a rebound reaction at the enzyme's active site. nih.gov

By calculating the free energy barriers for these steps, researchers can predict the likelihood and rate of a specific reaction pathway. For the metabolic activation of NNN, DFT computations have determined the energy barriers for both the 2'- and 5'-hydroxylation pathways for its (R) and (S) enantiomers. mdpi.comnih.gov These calculations suggest which pathways are energetically more favorable. For instance, one study found that the 5'-(R) pathway had a slightly lower energy barrier compared to other pathways, suggesting it may be an advantageous route. mdpi.comnih.gov

| Hydroxylation Pathway | (R)-NNN Enantiomer | (S)-NNN Enantiomer |

|---|---|---|

| 2'-Hydroxylation | 9.82 | 8.44 |

| 5'-Hydroxylation | 7.99 | 9.19 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as NNN) when bound to a second molecule (a receptor, such as a CYP450 enzyme) to form a stable complex. nih.gov These studies are critical for understanding how the NNN substrate fits into the active site of a metabolizing enzyme and whether its orientation is favorable for 5'-hydroxylation.

Docking studies have been used to model the interaction between NNN enantiomers and specific CYP450 enzymes, like rat CYP450 2A3. mdpi.com The results provide insights into substrate affinity and the specific positioning that facilitates a reaction at the 5'-carbon. For example, docking results for rat CYP450 2A3 suggested that while the (S)-NNN enantiomer could position itself for either 2'- or 5'-hydroxylation, the conformation of (R)-NNN was more favorable for 5'-hydroxylation. mdpi.com Such findings are consistent with experimental results and help explain the observed metabolic profiles. nih.govresearchgate.net The docking studies also showed that (S)-NNN generally had a better affinity with CYP450s than (R)-NNN. mdpi.comnih.gov

| NNN Enantiomer | Binding Affinity/Orientation Findings |

|---|---|

| (S)-NNN | Exhibited better overall affinity. Showed an equally favored orientation for both 2'- and 5'-hydroxylation. mdpi.com |

| (R)-NNN | Docked conformation was favorable for 5'-hydroxylation but not for 2'-hydroxylation. mdpi.com |

Future Research Directions and Theoretical Perspectives in Chemical Biology

Elucidation of Undiscovered Biotransformation Pathways and Novel Metabolites

The metabolic activation of the parent compound, N'-Nitrosonornicotine (NNN), is a critical step in its carcinogenicity and is primarily mediated by Cytochrome P450 (CYP450) enzymes. nih.gov Future research on N'-Nitrosonornicotine-5-carboxylic Acid should focus on two key questions: Is it a metabolite of NNN, and how is it metabolized itself?

Investigating the biotransformation of this compound would involve a series of in vitro and in vivo studies. Incubating the compound with human liver microsomes, which contain a rich complement of CYP450 enzymes, would be a primary step. This could reveal potential hydroxylated metabolites or products of conjugation, such as glucuronides. The established metabolic pathways of NNN, including α-hydroxylation and pyridine (B92270) N-oxidation, provide a roadmap for this exploration. nih.govnih.gov For instance, the main metabolite of NNN in rabbits has been identified as 4-hydroxy-4-(3-pyridyl)-butyric acid, indicating that ring-opening subsequent to hydroxylation is a major pathway. nih.govnih.gov

A significant research goal would be to determine if this compound is itself a novel, yet-to-be-discovered metabolite of NNN. This could be investigated by administering isotopically labeled NNN to animal models and analyzing urine and blood for the presence of the labeled carboxylic acid derivative. The recent identification of N'-nitrosonorcotinine (NNC) as a novel metabolite of NNN demonstrates that our understanding of NNN biotransformation is still evolving. nih.gov The formation of carboxylic acid derivatives from nitrosamides, which can be produced from nitrosamine (B1359907) oxidation, has been theorized and presents a plausible, though unconfirmed, route for the formation of this compound. nih.gov

Table 1: Known Metabolic Pathways and Metabolites of N'-Nitrosonornicotine (NNN)

| Metabolic Pathway | Key Enzymes | Resulting Metabolites | Citation |

|---|---|---|---|

| 2'-Hydroxylation | Cytochrome P450s (e.g., CYP2A6) | 2'-Hydroxy-NNN, 4-oxo-4-(3-pyridyl)butanal | nih.govwikipedia.org |

| 5'-Hydroxylation | Cytochrome P450s (e.g., CYP2A5) | 5'-Hydroxy-NNN, 4-hydroxy-4-(3-pyridyl)butanal | nih.govwikipedia.org |

| Pyridine N-Oxidation | Unknown | N'-Nitrosonornicotine-1-N-oxide (NNN-N-oxide) | nih.gov |

| Glucuronidation | UGTs | NNN-N-Glucuronide | nih.gov |

This table is generated based on existing data for N'-Nitrosonornicotine (NNN) to inform future research on its carboxylic acid derivative.

Investigation of Previously Unexplored Molecular Targets and Interaction Landscapes

The carcinogenicity of NNN is attributed to the ability of its reactive metabolites to form covalent adducts with DNA. nih.gov A crucial area of future research is to determine whether this compound can be metabolically activated to intermediates that also damage DNA. If the compound undergoes α-hydroxylation similarly to NNN, it could generate electrophilic species capable of alkylating DNA bases.

Beyond DNA, the interaction landscape of this compound is completely unexplored. The presence of the carboxylic acid moiety introduces a polar, ionizable group that could significantly alter its binding properties compared to NNN. Pyridine carboxylic acids are known to act as versatile scaffolds in medicinal chemistry, capable of interacting with a wide range of enzymes by coordinating with metal ions or forming hydrogen bonds. nih.gov Therefore, it is plausible that this compound may have unique molecular targets.

Future research should employ high-throughput screening and proteomics approaches to identify potential protein binding partners. Techniques such as thermal shift assays or affinity-based protein profiling could reveal interactions with enzymes or receptors previously not associated with nitrosamines. Given that various pyridine derivatives are known to inhibit enzymes like proteases and kinases, investigating such potential inhibitory activities for this compound would be a novel and important research direction. academie-sciences.fr

Advancements in In Silico Predictive Modeling for Biological Activity

In silico computational methods offer a powerful, cost-effective approach to predict the biological properties of this compound before embarking on extensive laboratory experiments. academie-sciences.fr Building on the successful application of these models to NNN, a similar strategy can be devised for its carboxylic acid derivative. nih.gov

Density Functional Theory (DFT) calculations can be employed to model the metabolic activation of this compound. These calculations can predict the free energy barriers for potential hydroxylation reactions at various positions on the molecule, identifying the most likely pathways for metabolic activation. nih.gov This would provide critical insights into whether the compound is likely to form reactive, DNA-damaging electrophiles.

Furthermore, molecular docking simulations can be used to screen this compound against libraries of known protein structures, including CYP450 enzymes, kinases, and proteases. This would help to prioritize which molecular targets to investigate experimentally. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties through computational tools would also be essential to forecast the compound's pharmacokinetic profile and potential toxicity.

Table 2: Proposed In Silico Workflow for this compound

| Computational Method | Research Objective | Predicted Outcome | Citation |

|---|---|---|---|

| Density Functional Theory (DFT) | Model metabolic activation pathways | Energy barriers for hydroxylation; stability of intermediates | nih.gov |

| Molecular Docking | Identify potential protein binding partners | Binding affinities and poses for enzymes (e.g., CYPs, kinases) | academie-sciences.fr |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Oral bioavailability, blood-brain barrier permeability, mutagenicity | academie-sciences.fr |

This table outlines a theoretical workflow, as no specific in silico studies for this compound currently exist.

Broader Implications within Environmental and Analytical Chemical Biology

The presence of NNN in tobacco products and environmental tobacco smoke is well-documented. wikipedia.orgnih.gov Given that this compound is classified as a nicotine (B1678760) impurity, a critical future direction is to determine its prevalence in consumer products. clearsynth.com This requires the development of robust and validated analytical methods.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting trace levels of nitrosamines and their metabolites. nih.govfda.gov A key research priority should be the development of a specific and sensitive HPLC-MS/MS method for the quantification of this compound. The availability of this compound as a certified analytical standard facilitates such work. clearsynth.com

Once a reliable method is established, surveys of its concentration in various products, such as smokeless tobacco, e-cigarette liquids, and nicotine pouches, should be conducted. Understanding the potential for human exposure is the first step toward assessing any potential health risk. Furthermore, research into the chemical stability of this compound in different environmental matrices and its potential for formation or degradation during the manufacturing and aging of nicotine-containing products would provide valuable information for both regulatory science and public health.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing N'-Nitrosonornicotine-5-carboxylic Acid, and how can researchers validate purity and structural integrity?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing retention times against certified standards. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and high-resolution mass spectrometry (HRMS). For validation, compare spectral data with published libraries (e.g., NIST Chemistry WebBook) and ensure reproducibility across triplicate runs .

- Data Validation : Cross-check observed molecular weight (e.g., using HRMS) against theoretical values. Discrepancies >2 ppm require re-evaluation of synthesis or purification steps .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Experimental Design :

- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C.

- Monitor degradation kinetics via HPLC at intervals (0, 24, 48, 72 hours).

- Quantify stability using Arrhenius modeling to predict shelf-life .

Q. What safety protocols are essential when handling this compound, given its structural similarity to nitrosamines?

- Safety Measures :

- Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.

- Store in amber vials at –20°C under inert gas (e.g., argon) to prevent photolytic or oxidative degradation.

- Follow guidelines from chemical safety data sheets (SDS) for nitrosamine analogs, emphasizing waste disposal via neutralization and incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Approach :

- Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time).

- Perform dose-response curves (0.1–100 µM) with triplicate technical replicates.

- Use orthogonal assays (e.g., apoptosis markers vs. metabolic activity) to confirm mechanisms .

Q. What strategies are effective for synthesizing isotopically labeled analogs of this compound for pharmacokinetic studies?

- Synthesis Protocol :

- Introduce C or N labels at the nitroso group via precursor-directed biosynthesis or chemical synthesis (e.g., using labeled nitrosating agents).

- Purify via preparative HPLC and validate isotopic enrichment (>98%) using isotope-ratio mass spectrometry (IRMS) .

Q. How can computational modeling predict the carcinogenic potential of this compound, and what experimental validation is required?

- Computational Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.